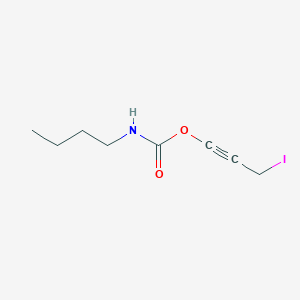

3-iodoprop-1-ynyl N-butylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87977-28-4 |

|---|---|

Molecular Formula |

C8H12INO2 |

Molecular Weight |

281.09 g/mol |

IUPAC Name |

3-iodoprop-1-ynyl N-butylcarbamate |

InChI |

InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,5-6H2,1H3,(H,10,11) |

InChI Key |

DNKGZSOYWMQDTK-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)OC#CCI |

Canonical SMILES |

CCCCNC(=O)OC#CCI |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization of 3 Iodoprop 1 Ynyl N Butylcarbamate

Conventional Synthetic Pathways to 3-iodoprop-1-ynyl N-butylcarbamate

The traditional and most common industrial synthesis of this compound is a two-step process. This method begins with the derivatization of propargyl alcohol to form an intermediate, which is subsequently iodinated to yield the final product.

Propargyl Alcohol Derivatization Routes

The initial step in the conventional synthesis involves the reaction of propargyl alcohol with an isocyanate to form a carbamate (B1207046). Propargyl alcohol, with its reactive hydroxyl group and terminal alkyne, is an ideal starting material for this synthesis. mdpi.com The derivatization is crucial as it introduces the N-butylcarbamate moiety, which is essential for the biocidal activity of the final compound.

Carbamatization Reactions and Reagents

The carbamatization reaction is typically achieved by reacting propargyl alcohol with butyl isocyanate. This reaction is often carried out in a suitable solvent, such as toluene, to facilitate the reaction and control the temperature. wikipedia.org The reaction proceeds to form the intermediate, prop-2-yn-1-yl N-butylcarbamate. To drive the reaction to completion and achieve high yields, a slight molar excess of butyl isocyanate may be used. The progress of the reaction can be monitored using techniques like gas chromatography to ensure the complete conversion of propargyl alcohol. guidechem.com

Following the formation of the carbamate intermediate, the next critical step is the iodination of the terminal alkyne. A common method for this iodination involves the use of sodium iodide in the presence of sodium hydroxide and an oxidizing agent like sodium hypochlorite. wikipedia.org The reaction is typically performed in a solvent system such as a mixture of ethanol and water. wikipedia.org The pH and temperature of the reaction are carefully controlled to ensure the selective iodination at the terminal position of the alkyne and to minimize the formation of byproducts. google.com A patented process describes the in-situ generation of the I+ ion from a metallic iodide salt, which then reacts with the propynyl butylcarbamate intermediate. justia.com This method claims to produce high-purity this compound with minimal di- and tri-iodinated impurities. justia.com

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Reference |

| Carbamate Formation | Propargyl alcohol, Butyl isocyanate | Toluene | - | High | wikipedia.org |

| Iodination | Prop-2-yn-1-yl N-butylcarbamate | Sodium iodide, Sodium hydroxide, Sodium hypochlorite, Ethanol/Water | Controlled pH and temperature | 93.5% | patsnap.com |

Catalytic Approaches in this compound Synthesis

To overcome some of the limitations of conventional methods, such as the use of stoichiometric reagents and the generation of waste, catalytic approaches are being explored for the synthesis of this compound and related compounds.

Transition Metal-Catalyzed Coupling Strategies

While specific transition metal-catalyzed methods for the direct synthesis of this compound are not extensively reported, related reactions suggest potential pathways. Transition metal catalysts are widely used for the coupling of terminal alkynes with various partners. For instance, the iodination of terminal alkynes can be achieved using N-iodosuccinimide (NIS) as the iodine source, catalyzed by inexpensive and mild bases like potassium carbonate or 4-dimethylaminopyridine (DMAP), offering a transition-metal-free alternative with excellent yields for various substrates. mdpi.com Although not directly applied to the target molecule, this indicates the potential for developing milder iodination methods.

Organocatalytic Methods for Enhanced Selectivity

Organocatalysis presents a powerful tool for achieving high selectivity in organic synthesis while avoiding the use of potentially toxic and expensive metals. In the context of the synthesis of the carbamate intermediate, organocatalysts could be employed to facilitate the reaction between propargyl alcohol and butyl isocyanate. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a catalyst for the synthesis of 2-propynyl butylcarbamate from propargyl alcohol and butyl isocyanate, achieving a high conversion rate and purity. guidechem.com Furthermore, research into the carboxylative cyclization of propargyl alcohol with carbon dioxide catalyzed by organocatalysts highlights the potential of these catalysts in activating propargyl alcohol for subsequent reactions.

Process Intensification and Green Chemistry Principles in this compound Production

The application of process intensification and green chemistry principles is crucial for developing more sustainable and economically viable manufacturing processes for this compound.

Process intensification aims to develop smaller, safer, and more energy-efficient processes. youtube.com One such approach is the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for easier scale-up. beilstein-journals.org The synthesis of carbamates has been successfully demonstrated in continuous flow systems, for example, by coupling a Curtius rearrangement with biocatalytic impurity tagging to produce valuable carbamate products in high yield and purity. beilstein-journals.orgnih.gov

Another technique for process intensification is the use of ultrasound. Sonochemistry, the application of ultrasound to chemical reactions, can lead to enhanced reaction rates, higher yields, and shorter reaction times. ksu.edu.sa Ultrasound-assisted synthesis has been applied to various organic reactions and could potentially be used to accelerate either the carbamatization or the iodination step in the synthesis of this compound.

The principles of green chemistry focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Key principles relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. medium.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents. medium.com The use of an aqueous solution with a surfactant for the iodination step is a move in this direction. justia.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. yale.edu

Solvent-Free and Atom-Economical Syntheses

The principles of green chemistry encourage the development of synthetic routes that are both atom-economical and minimize the use of hazardous solvents. While a completely solvent-free industrial synthesis of this compound has not been widely reported, significant strides have been made in utilizing aqueous media, which is a more environmentally benign solvent.

One patented approach to synthesizing IPBC focuses on conducting the reaction in an aqueous solution containing a suitable surfactant. This method avoids the use of volatile organic solvents, thereby reducing environmental hazards. The process involves the iodination of propynyl butylcarbamate with a source of I+ ions, which are generated in-situ. This in-situ generation helps to minimize the formation of undesirable di- and tri-iodinated isomers, leading to a purer final product google.com. The use of water as the reaction medium is a significant step towards a more sustainable process.

Another patented method describes a process for preparing iodopropargyl carbamates that aims to reduce the amount of solvent required and allows for the recycling of unreacted propargyl alcohol googleapis.com. While not entirely solvent-free, this process represents an optimization towards reducing solvent waste.

Propynyl butylcarbamate + I₂ + 2NaOH + NaOCl → this compound + NaI + NaCl + 2H₂O

In this reaction, sodium iodide, sodium chloride, and water are formed as byproducts, meaning not all atoms from the reactants are incorporated into the final IPBC molecule. Future research may focus on developing catalytic methods or alternative iodinating agents that could improve the atom economy of this transformation.

Reaction Condition Optimization for Sustainability

Significant efforts have been directed towards optimizing reaction conditions for the synthesis of this compound to enhance sustainability and product purity. A key area of optimization has been the move towards aqueous-based synthesis, which mitigates the environmental and safety risks associated with organic solvents.

A patented process details the production of high-purity IPBC by reacting propynyl butylcarbamate with an in-situ generated source of I+ ions in an aqueous solution with a nonionic surfactant google.com. This method carefully controls the pH, reaction temperature, and the sequence of reactant addition to minimize the formation of impurities google.com. The use of a surfactant is crucial for dispersing the sparingly water-soluble propynyl butylcarbamate in the aqueous medium justia.com.

The selection of the iodinating agent and the reaction temperature are critical parameters that have been optimized. One method involves the iodination of N-butyl propargyl carbamate using iodine and sodium hypochlorite in a mixed solvent system of ethanol and water at a controlled temperature of 0-5°C googleapis.comgoogle.com. Another approach describes dissolving iodine in an organic solvent and adding it dropwise to an aqueous solution of propargyl butylcarbamate and an alkali at low temperatures, ranging from -15°C to 0°C google.com.

The table below summarizes various reaction conditions for the synthesis of IPBC, highlighting the trend towards aqueous systems and controlled temperatures to improve yield and purity.

| Reactants | Solvent/Medium | Iodinating Agent | Temperature | Key Features | Yield/Purity |

|---|---|---|---|---|---|

| N-butyl propargyl carbamate, Iodine, Sodium Hydroxide, Sodium Hypochlorite | Ethanol/Water | Iodine/Sodium Hypochlorite | 0-5°C | Mixed solvent system | Not specified |

| Propynyl butylcarbamate, in-situ generated I+ | Aqueous solution with nonionic surfactant | In-situ generated I+ from a metallic iodide salt | 0-8°C | Aqueous medium, minimization of isomers | 93.5% yield, 98.7% purity |

| Propargyl butylcarbamate, Iodine | Aqueous solution with alkali | Iodine solution in an organic solvent | -15°C to 0°C | Low-temperature dropwise addition | Not specified |

| Alkynyl carbamate, Iodine, Sodium Hypochlorite | Aqueous solution of a surfactant (acidic organic phosphate partial ester or salt of a sulfated fatty alcohol) | Iodine/Sodium Hypochlorite | Below 20°C, preferably below 15°C | Essentially aqueous synthesis for high purity and stability | High yield and purity |

Chemical Reactivity and Transformation Pathways of 3 Iodoprop 1 Ynyl N Butylcarbamate

Photolytic Degradation Mechanisms of 3-iodoprop-1-ynyl N-butylcarbamate

Photolysis, or the decomposition of chemical compounds by light, can be a significant degradation pathway for IPBC, particularly when exposed to sunlight or other sources of ultraviolet (UV) radiation. While IPBC appears stable to irradiation in aqueous solutions, it can undergo phototransformation in the solid state or in certain solvents industrialchemicals.gov.au.

The rate of photolytic degradation of IPBC is significantly influenced by the characteristics of the light source. Research has shown that the retention rate of IPBC decreases as the wavelength of UV light shortens and the irradiation intensity increases mckx.netmckx.net. Discoloration of the compound, a common indicator of degradation, is particularly associated with UV irradiation in the wavelength range of 290 to 380 nanometers google.com. IPBC is known to absorb UV light in the range of 190 to 320 nanometers, with absorption maxima at approximately 190 and 230 nanometers google.com. The degradation process follows first-order kinetics, with the rate varying depending on the solvent medium; the photolysis rate is fastest in n-hexane, followed by methanol, and is slowest in water mckx.netmckx.net.

The cleavage of chemical bonds during photolysis results in the formation of various degradation products. Studies involving the UV irradiation of IPBC in an n-hexane solution have led to the identification of eight distinct photodegradation products mckx.netmckx.net. While the specific chemical structures of these products are detailed in specialized studies, their formation underscores the transformation of the parent IPBC molecule into smaller compounds upon exposure to UV light.

Hydrolytic Stability and Kinetics of this compound

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of IPBC in aquatic environments is largely dependent on the pH of the water.

The rate of hydrolysis of IPBC is highly pH-dependent. The compound is reported to be hydrolytically stable in acidic conditions, with no significant degradation observed at pH 5. As the pH increases, the rate of hydrolysis accelerates. At a neutral pH of 7, the half-life has been reported to be 139 days. In alkaline conditions, the degradation is much more rapid, with a reported half-life of just 0.947 days at pH 9. However, it should be noted that there are conflicting reports in the literature, with some studies indicating long half-lives of over 200 days at pH 9 industrialchemicals.gov.au. This suggests that other factors may also play a role in its hydrolytic stability.

| pH Level | Reported Half-Life | Reference |

|---|---|---|

| 5 | Stable | mckx.net |

| 7 | 139 days | mckx.net |

| 9 | 0.947 days | mckx.netgoogle.com |

| 9 | >200 days (conflicting report) | industrialchemicals.gov.au |

While pH is a primary driver of hydrolysis, temperature and ionic strength are also known to influence reaction kinetics. Generally, an increase in temperature accelerates hydrolysis rates. However, specific research findings detailing the quantitative effect of temperature and ionic strength on the hydrolysis kinetics of this compound were not available in the consulted literature.

Thermal Decomposition Pathways of this compound

IPBC is a thermally unstable compound, and exposure to elevated temperatures can lead to its decomposition. Thermal degradation of IPBC has been observed to occur at temperatures starting from 70°C, with the degradation rate increasing significantly as the temperature rises to 150°C nih.govnih.gov. The decomposition process follows first-order reaction kinetics nih.govnih.gov.

The thermal breakdown of the molecule proceeds through several proposed pathways, including deiodination, demethylation, deethynylation, deethylation, and hydroxylation nih.govnih.gov. The initial step in one major pathway is believed to be the cleavage of the carbon-iodine (C–I) bond, which is relatively weak nih.gov. Analysis of heated samples has led to the identification of seven primary thermal degradation products, confirming the complex nature of its decomposition.

| Identified Thermal Degradation Product |

|---|

| prop-2-yn-1-yl ethylcarbamate |

| methyl N-butylcarbamate |

| propargyl butylcarbamate |

| methylcarbamic acid prop-2-yn-1-ol |

| 2-propyn-1-ol, 3-iodo-, methylcarbamate |

| 3-iodoprop-2-yn-1-ol |

| 3-iodoprop-2-ynyl N-propylcarbamate |

Source: nih.govresearchgate.net

Analysis of Volatile and Non-Volatile Thermal Degradants

Thermal degradation of this compound occurs at temperatures at and above 70°C. quora.com Studies conducted on the thermal decomposition of IPBC have identified several volatile and non-volatile degradants. The formation of these products suggests complex degradation pathways involving the cleavage and rearrangement of the parent molecule.

Analysis using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) has identified seven primary thermal degradation products. quora.comchemistrysteps.com These compounds arise from processes such as deiodination, demethylation, deethynylation, deethylation, and hydroxylation. quora.comchemistrysteps.com The identified thermal degradants are listed in the table below.

| Degradant Compound Name |

|---|

| prop-2-yn-1-yl ethylcarbamate |

| methyl N-butylcarbamate |

| propargyl butylcarbamate |

| methylcarbamic acid prop-2-yn-1-ol |

| 2-propyn-1-ol, 3-iodo-, methylcarbamate |

| 3-iodoprop-2-yn-1-ol |

| 3-iodoprop-2-ynyl N-propylcarbamate |

One proposed degradation pathway involves the initial deiodination of IPBC, owing to the relatively weak carbon-iodine bond, followed by subsequent deethynylation or deethylation and demethylation. chemistrysteps.com An alternative pathway may involve demethylation followed by hydroxylation. chemistrysteps.com

Kinetic Studies of Thermolysis

The thermal degradation of this compound has been shown to follow first-order kinetics. quora.comchemistrysteps.com The rate of degradation is significantly influenced by temperature, with a marked increase in the degradation rate observed in the range of 70°C to 150°C. quora.comchemistrysteps.com

The kinetics of this thermolysis can be described by the Arrhenius equation, which relates the rate constant (k) to the absolute temperature (T), the pre-exponential factor (A), the activation energy (Ea), and the gas constant (R). The specific equation determined for the thermal degradation of IPBC between 60°C and 150°C is:

k = 3.47 × 10¹² e⁻¹¹¹¹²⁵/ᴿᵀ quora.comchemistrysteps.com

The apparent activation energy for the thermal degradation of IPBC was calculated to be 111.13 kJ·mol⁻¹. chemistrysteps.com The half-life of IPBC decreases as the temperature increases, indicating its sensitivity to high temperatures. libretexts.org This kinetic model is crucial for predicting the stability and potential loss of the compound during processes that involve heat treatment. chemistrysteps.com

| Parameter | Value |

|---|---|

| Reaction Order | First-Order |

| Temperature Range | 60°C to 150°C |

| Apparent Activation Energy (Ea) | 111.13 kJ·mol⁻¹ |

| Pre-exponential Factor (A) | 3.47 × 10¹² |

Oxidation-Reduction Chemistry Involving the Iodopropynyl Moiety

The iodopropynyl group is the primary site for oxidation-reduction reactions in the this compound molecule. The presence of both a carbon-iodine bond and a carbon-carbon triple bond allows for a range of redox transformations.

While specific studies on the reductive dehalogenation of this compound are not extensively documented, the carbon-iodine bond is known to be susceptible to reduction. This process, known as reductive dehalogenation, involves the cleavage of the C-I bond and its replacement with a carbon-hydrogen bond. This can be achieved using various reducing agents, including metal hydrides, certain metals, or through catalytic hydrogenation. Radical-mediated pathways can also lead to the reduction of carbon-halogen bonds. organic-chemistry.org In the context of IPBC, this would result in the formation of propargyl N-butylcarbamate.

The alkynyl group (carbon-carbon triple bond) in this compound is susceptible to oxidative cleavage by strong oxidizing agents. jove.comlibretexts.org Reagents such as ozone or hot, basic potassium permanganate can cleave the triple bond entirely. jove.commasterorganicchemistry.com

For a terminal alkyne like the one in IPBC, oxidative cleavage typically yields a carboxylic acid and carbon dioxide. jove.commasterorganicchemistry.com The reaction with potassium permanganate proceeds through an unstable α-diketone intermediate. jove.com In the case of IPBC, this transformation would lead to the cleavage of the propynyl chain, resulting in the formation of a carboxylic acid derived from the carbamate (B1207046) portion and carbon dioxide from the terminal carbon of the alkyne.

Milder oxidation, for instance with peroxy acids like m-chloroperbenzoic acid (m-CPBA), can lead to the formation of an epoxide-like intermediate known as an oxirene. ic.ac.uk However, these are generally unstable and can rearrange to form other products, such as α-keto carbenes. ic.ac.uk

Reactions with Nucleophiles and Electrophiles (General Chemical Reactivity)

The chemical reactivity of this compound with nucleophiles and electrophiles is dictated by the electronic properties of its functional groups.

Reactions with Nucleophiles: The molecule presents several electrophilic sites that are susceptible to nucleophilic attack.

Carbonyl Carbon: The carbon atom of the carbamate's carbonyl group (C=O) is electrophilic and can be attacked by nucleophiles, potentially leading to the cleavage of the carbamate ester linkage.

Alkynyl Carbon: The sp-hybridized carbon atoms of the triple bond can be attacked by nucleophiles, particularly in addition reactions. msu.edu

Substitution at the Iodinated Carbon: The iodine atom can act as a leaving group in nucleophilic substitution reactions, although this is less common for sp-hybridized carbons compared to sp³-hybridized carbons. wikipedia.org

Reactions with Electrophiles: The primary sites for electrophilic attack are the electron-rich regions of the molecule.

Alkynyl Pi Bonds: The π-electrons of the carbon-carbon triple bond are nucleophilic and can react with electrophiles in electrophilic addition reactions. chemistrysteps.comlibretexts.org The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) would proceed across the triple bond, typically following Markovnikov's rule for unsymmetrical alkynes. libretexts.orglumenlearning.com

Carbamate Group: The nitrogen and oxygen atoms of the carbamate group possess lone pairs of electrons, rendering them nucleophilic and thus potential sites for electrophilic attack, such as protonation.

Advanced Analytical Characterization Techniques for 3 Iodoprop 1 Ynyl N Butylcarbamate

Spectroscopic Methods for Elucidating Molecular Structure

Spectroscopic techniques are indispensable for probing the molecular architecture of 3-iodoprop-1-ynyl N-butylcarbamate. By interacting with different forms of electromagnetic radiation, molecules reveal specific information about their constituent atoms, bonds, and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, providing information on the chemical environment of each nucleus. For this compound, ¹H NMR and ¹³C NMR are particularly informative.

¹H NMR would provide data on the different types of protons and their neighboring atoms. The spectrum would be expected to show distinct signals for the protons of the butyl group, the methylene (B1212753) group adjacent to the oxygen, and the amine proton. The chemical shifts, splitting patterns, and integration of these signals would confirm the structure of the n-butyl group and its connection to the carbamate (B1207046) nitrogen.

¹³C NMR complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. Key resonances would include those for the carbonyl carbon of the carbamate, the acetylenic carbons (one bonded to iodine and the other to the methylene group), and the four different carbons of the butyl group. A study on related compounds involving solid-state NMR has been used for characterization, highlighting the utility of this technique. ebi.ac.uk

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (butyl) | 0.9 |

| CH₂ (butyl) | 1.3-1.5 |

| CH₂-N (butyl) | 3.1 |

| N-H | 5.0 |

| O-CH₂ | 4.8 |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (butyl) | 13.7 |

| CH₂ (butyl) | 19.8, 31.5 |

| CH₂-N (butyl) | 40.8 |

| C≡C-I | ~0-10 |

| C≡C-CH₂ | ~80-90 |

| O-CH₂ | 55.4 |

| C=O | 154.5 |

Note: The predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy of this compound would exhibit characteristic absorption bands. A strong absorption around 1700 cm⁻¹ would indicate the C=O (carbonyl) stretching of the carbamate group. The N-H stretching vibration would appear as a sharp peak around 3300 cm⁻¹. The C-H stretching vibrations of the butyl group would be observed in the 2850-2960 cm⁻¹ region. The C≡C triple bond stretch is typically weak in the IR spectrum but may appear around 2200 cm⁻¹. The C-I bond would have a stretching vibration at a lower frequency, typically below 600 cm⁻¹. Studies have utilized IR spectroscopy to characterize this compound. ebi.ac.uk

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would be well-suited for observing the C≡C and C-I stretching vibrations, which might be weak in the IR spectrum.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Characteristic Frequency (cm⁻¹) |

| N-H Stretch | ~3300 |

| C-H Stretch (sp³) | 2850-2960 |

| C≡C Stretch | ~2200 |

| C=O Stretch | ~1700 |

| C-N Stretch | ~1250 |

| C-O Stretch | ~1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light can promote electrons from lower energy orbitals to higher energy orbitals. The chromophores in this molecule are the carbamate group and the iodoalkyne moiety. The UV spectrum would likely show absorption maxima corresponding to n→π* and π→π* transitions. High-performance liquid chromatography (HPLC) methods often utilize UV detection for the quantification of this compound, with detection wavelengths set around 200 nm. mdpi.comsielc.comsielc.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (281.09 g/mol ), along with numerous fragment ions. nih.govsigmaaldrich.com These fragments would arise from the cleavage of bonds, such as the loss of the butyl group, the iodine atom, or other small neutral molecules.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, producing protonated molecules [M+H]⁺ or other adducts. nih.gov This technique typically results in less fragmentation than EI, making it ideal for accurately determining the molecular weight. Several studies have employed ESI for the analysis of this compound. massbank.euufz.demassbank.eu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and then inducing its fragmentation to produce product ions. This technique provides detailed structural information by establishing connectivity between different parts of the molecule.

For this compound, an MS/MS experiment would involve selecting the protonated molecule [M+H]⁺ (m/z 281.9986) as the precursor ion. nih.govufz.demassbank.eu Collision-induced dissociation (CID) would then be used to fragment this ion. The resulting product ion spectrum would reveal characteristic fragments that can be used to confirm the structure. For example, the loss of the butyl group or the cleavage of the carbamate bond would produce specific product ions. The fragmentation pathways can be elucidated to provide unambiguous structural confirmation. mdpi.com Studies have identified various thermal degradation products of this compound using UPLC-MS/MS. mdpi.com

| Key Mass Spectrometry Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₈H₁₂INO₂ nih.gov |

| Molecular Weight | 281.09 g/mol nih.govsigmaaldrich.com |

| Exact Mass | 280.99128 Da nih.gov |

| Precursor Ion (ESI+) | [M+H]⁺, m/z 281.9986 nih.govufz.demassbank.eu |

| Major Fragment Ion (MS/MS) | m/z 164.9198 nih.gov |

Chromatographic Separations for Purity and Quantitative Analysis in Non-Biological Matrices

Chromatographic techniques are indispensable for determining the purity and concentration of this compound in diverse non-biological matrices such as cosmetics, paints, coatings, and wood preservatives. Gas chromatography and high-performance liquid chromatography are the principal methods utilized for this purpose.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a powerful tool for the analysis of this compound. However, the thermal lability of IPBC presents a significant challenge, as the compound can degrade at the high temperatures typically used in GC inlets.

Research has indicated that conventional GC-MS methods can be problematic for the quantitative analysis of IPBC due to this thermal instability. To overcome this, specialized injection techniques have been developed. One successful approach involves the use of pulsed splitless injection with an electron capture detector (GC-ECD). This method allows for the analysis of thermally labile compounds at lower concentrations. For instance, a method utilizing a toluene/isopropyl alcohol extraction has been shown to be robust and accurate for quantifying IPBC in cosmetic formulations. wikipedia.org

Key parameters for a GC-ECD method include an injector temperature of 250°C and a detector temperature of 330°C. wikipedia.org In mass spectrometry, the electron ionization (EI) of IPBC results in a characteristic fragmentation pattern. The most significant mass-to-charge ratio (m/z) peaks observed in the GC-MS spectrum of IPBC are at m/z 165, 182, and 57, which are crucial for its identification. youtube.com

Table 1: GC-MS Parameters and Findings for this compound Analysis

| Parameter | Value/Finding | Reference |

| Injection Technique | Pulsed Splitless | wikipedia.org |

| Detector | Electron Capture Detector (ECD) | wikipedia.org |

| Injector Temperature | 250°C | wikipedia.org |

| Detector Temperature | 330°C | wikipedia.org |

| Top m/z Peaks | 165, 182, 57 | youtube.com |

High-performance liquid chromatography (HPLC) is the most widely employed technique for the routine analysis of this compound in non-biological matrices. Its operation at ambient temperatures circumvents the thermal degradation issues associated with GC. A variety of HPLC methods have been developed and validated, often utilizing reversed-phase chromatography with different columns and detectors.

C18 columns are frequently used for the separation of IPBC. ebi.ac.uknih.govnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. ebi.ac.uknih.gov Detection is commonly performed using a UV detector, with the maximum absorbance for IPBC observed at approximately 200 nm. nih.govnih.govnih.govcarleton.edu

For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (HPLC-MS). This is particularly useful for complex matrices where co-eluting compounds might interfere with UV detection. HPLC-MS methods, often using an electrospray ionization (ESI) source in positive ion mode, have been successfully applied for the quantification of IPBC in products like cosmetics and detergents. ebi.ac.uk These methods can achieve low detection limits, in the range of nanograms per gram.

Several specialized columns have also been shown to be effective. For instance, a Primesep SB column with a mobile phase of 40/60 acetonitrile/water and 0.2% phosphoric acid has been used. nih.gov Another method employs a Newcrom R1 column with a 50/50 acetonitrile/water mobile phase. carleton.edu

Table 2: Selected HPLC Methods for the Analysis of this compound

| Column | Mobile Phase | Detector | Application | Reference |

| C18 | Acetonitrile/Water (52:48) | UV (200 nm) | Treated Wood | nih.gov |

| C18 | Methanol/Acetonitrile/o-phosphoric acid in water (gradient) | UV | Cosmetics | |

| Primesep SB | Acetonitrile/Water (40:60) with 0.2% H₃PO₄ | UV (200 nm) | General | nih.gov |

| Newcrom R1 | Acetonitrile/Water (50:50) | UV (200 nm) | Paints, Coatings, Cosmetics | carleton.edu |

| C18 | Water with 0.5% formic acid/Methanol (gradient) | MS | Consumer Products | ebi.ac.uk |

| Reversed Phase | Not Specified | ESI-MS | Cosmetics |

X-ray Crystallography of this compound and its Crystalline Forms

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. While detailed single-crystal X-ray diffraction data for pure this compound is not widely published in the public domain, significant research has been conducted on its co-crystals.

Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. The formation of co-crystals of IPBC has been explored to improve its physical and chemical properties. These studies utilize single-crystal X-ray diffraction to determine the precise arrangement of the IPBC molecule and the co-crystallizing agent in the crystal lattice. This analysis provides valuable information on intermolecular interactions, such as halogen bonding involving the iodine atom of IPBC.

For example, co-crystals of IPBC have been formed with various organic compounds, and their crystallographic data have been determined. This includes the space group and unit cell dimensions, which are unique for each crystalline form.

Table 3: Crystallographic Data for Selected Co-crystals of this compound

| Co-crystallizing Agent | Molar Ratio (IPBC:Agent) | Crystal System | Space Group | Unit Cell Dimensions (a, b, c in Å; α, β, γ in °) | Reference |

| 4,4'-Bipyridine | 2:1 | Monoclinic | Not Specified | a=28.683, b=4.9270, c=21.429; β=99.92 | wikipedia.org |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 2:1 | Orthorhombic | Pccn | a=9.8955, b=31.623, c=8.9335 | ebi.ac.uk |

| N,N′-bis(4-pyridylcarbonyl)-1,6-hexanediamine | 2:1 | Monoclinic | Not Specified | a=29.4501, b=5.1100, c=27.9417; β=118.566 | ebi.ac.uk |

These crystallographic studies of IPBC co-crystals provide fundamental insights into its solid-state behavior and its ability to form structured multi-component materials.

Theoretical and Computational Chemistry Studies of 3 Iodoprop 1 Ynyl N Butylcarbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in defining the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map the electronic distribution and energy landscape of a molecule.

While no specific Density Functional Theory (DFT) analysis for 3-iodoprop-1-ynyl N-butylcarbamate was found in the surveyed literature, this method remains a cornerstone of modern computational chemistry. DFT focuses on the electron density to determine the electronic structure of molecules, offering a balance of accuracy and computational efficiency. diva-portal.org A DFT analysis of this compound would yield critical information about its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are paramount in predicting a molecule's reactivity. The HOMO energy correlates with the molecule's electron-donating capability, while the LUMO energy is indicative of its electron-accepting nature. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

For instance, a DFT study on carbazole-based copolymers successfully utilized this approach to probe their electronic properties and charge transfer characteristics. researchgate.net Similar computations for this compound could identify the regions of the molecule most prone to nucleophilic or electrophilic interactions. Furthermore, DFT can be employed to calculate a range of electronic properties, as shown in a study of small-molecule electrolyte candidates, where electrostatic potential and LUMO energy levels were calculated to understand reactivity at interfaces. acs.org

Table 1: Illustrative Electronic Properties from a DFT Study of Methyl Carbamate (B1207046)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 9.6 eV |

| Dipole Moment | 2.3 D |

Note: This data is for methyl carbamate and is provided for illustrative purposes only. Data for this compound would differ.

A literature search did not yield any specific ab initio studies on the ground state geometry and energetics of this compound.

Ab initio methods are a class of quantum chemical calculations that derive results from first principles, without reliance on experimental data beyond fundamental physical constants. mdpi.com These techniques are capable of delivering highly accurate predictions of molecular structures, energies, and other properties. For this compound, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory could be used to determine its most stable three-dimensional structure, known as the ground state geometry. This is achieved by finding the atomic arrangement that corresponds to the lowest energy on the potential energy surface. The precision of these calculations is contingent on the chosen level of theory and the basis set. mdpi.com

A study on a related compound, 4,4'-diphenylmethane-bis(methyl)carbamate, employed ab initio calculations at the HF/6-311G level of theory to determine its structure and vibrational spectrum. iaea.orgresearchgate.net A similar investigation into this compound would provide valuable data on its bond lengths, bond angles, and dihedral angles, which are crucial for understanding its molecular shape and steric profile.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics simulation studies for this compound were not identified in the reviewed literature.

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent movements of atoms and molecules. MD simulations can provide rich, detailed insights into the conformational flexibility of a molecule and its interactions with its surroundings. For this compound, MD simulations could track the dynamic behavior of the flexible butyl chain and the iodopropynyl moiety, revealing the landscape of its accessible conformations.

A relevant study on the configurational landscape of carbamates, using a combination of spectroscopic methods and DFT calculations, found that the carbamate group is more rigid than corresponding amino acid structures. chemrxiv.org While this was not an MD study, it underscores the value of understanding the conformational tendencies of the carbamate functional group.

There is a lack of specific molecular dynamics studies on the solvation effects and hydrogen bonding networks of this compound in the available literature.

The behavior of a molecule in a solution is profoundly influenced by its interactions with solvent molecules. MD simulations are exceptionally well-suited to explore these solvation phenomena. In an aqueous medium, an MD simulation of this compound could model the formation and dynamics of hydrogen bonds between the carbamate's oxygen and nitrogen atoms and the surrounding water molecules. Such simulations would also illuminate the structure of the solvation shells around the molecule.

As an example of the power of this technique, MD simulations have been used to investigate the reaction of CO2 with aqueous amines to form carbamates, revealing the critical role that water molecules play in the reaction pathway. researchgate.net A similar computational approach for this compound could provide a deeper understanding of its behavior in various solvents.

No computational studies specifically examining the adsorption behavior of this compound on material surfaces were found.

Given its application as a preservative in materials such as wood and paint, understanding the interaction of this compound with surfaces is of significant practical interest. Both MD simulations and DFT calculations can be used to model the adsorption of molecules onto surfaces. These computational methods can predict the most favorable orientation of the molecule on a given surface, the strength of the interaction (adsorption energy), and the nature of the binding forces, such as van der Waals interactions or hydrogen bonding.

For instance, DFT studies have been successfully applied to investigate the adsorption of organophosphorus pesticides on functionalized nanoclusters, providing detailed analysis of adsorption energies and electronic stability. mdpi.com Analogous computational strategies could be employed to study the interaction of this compound with surfaces like cellulose, relevant to its use in wood preservation, or with various polymer surfaces in paint formulations.

Prediction of Spectroscopic Properties through Computational Modeling

While experimental spectroscopic data for this compound are available, specific computational modeling studies aimed at predicting its spectroscopic properties were not found in the reviewed literature.

Computational methods, especially DFT and ab initio calculations, are frequently used to predict a range of spectroscopic properties, including vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for the interpretation of experimental spectra and for the identification of characteristic spectral signatures of a molecule.

For example, a study on 4,4'-diphenylmethane-bis(methyl)carbamate utilized ab initio calculations to model its vibrational IR spectrum, and the results were in good agreement with experimental measurements. iaea.orgresearchgate.net In a similar vein, a combined spectroscopic and DFT study of other carbamate pesticides demonstrated the effectiveness of these methods in identifying characteristic vibrational bands. mdpi.com A computational investigation of this compound could predict its IR and Raman spectra, which would aid in assigning the observed vibrational modes to specific molecular motions, such as the stretching of the C=O, C≡C, and C-I bonds.

Table 2: Illustrative Calculated Vibrational Frequencies for a Carbamate Moiety

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3450 |

| C=O Stretch | 1720 |

| C-N Stretch | 1250 |

| O-C-N Bend | 650 |

Note: This data is illustrative for a generic carbamate and is provided for conceptual understanding. Actual values for this compound would differ.

Mechanistic Insights into the Antimicrobial Activity of 3 Iodoprop 1 Ynyl N Butylcarbamate Molecular and Biochemical Focus

Interactions with Microbial Cellular Components (Excluding physiological effects)

The antimicrobial activity of IPBC is not attributed to a single, specific mode of action but rather to a combination of disruptive interactions at the molecular level. These interactions primarily target microbial proteins, enzymes, and the integrity of cellular membranes.

Chemical Binding to Microbial Proteins and Enzymes

A key aspect of IPBC's molecular mechanism is its ability to interact with microbial proteins and enzymes. The presence of an iodo group in its chemical structure is thought to be crucial for this activity. It is speculated that the iodine atom can penetrate the microbial cell wall and subsequently react with sulfhydryl (-SH) groups present in amino acids such as cysteine, which are often found at the active sites of enzymes and are critical for protein structure and function mdpi.com. This chemical interaction can lead to the formation of a covalent bond, effectively inactivating the protein or enzyme. The destruction of these active proteins can lead to a decline or complete loss of their biological activity, thereby disrupting essential cellular processes.

| Target Moiety | Mechanism of Interaction | Consequence |

| Sulfhydryl groups (-SH) in proteins and enzymes | Covalent bond formation via the iodine atom of IPBC | Inactivation of the protein/enzyme, disruption of cellular processes |

Perturbations of Microbial Membrane Integrity at the Molecular Level

IPBC is classified as a compound that acts by altering the permeability of the cell membrane. While the precise molecular interactions are not fully elucidated, it is understood that as a carbamate (B1207046), IPBC can interfere with the lipid bilayer of microbial membranes. This interference is likely due to the molecule's physicochemical properties, which allow it to insert into the membrane. This insertion can disrupt the highly organized structure of the membrane lipids, leading to an increase in permeability. This loss of integrity can compromise the cell's ability to maintain essential gradients of ions and other molecules, ultimately leading to cell death.

Disruption of Essential Biochemical Pathways in Fungi and Bacteria (Focus on chemical interference)

IPBC's antimicrobial effects also extend to the disruption of critical biochemical pathways necessary for microbial survival.

Inhibition of Fungal Ergosterol Biosynthesis (Chemical pathways, not organismal outcome)

Ergosterol is a vital component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The inhibition of its biosynthesis is a well-established target for many antifungal agents researchgate.net. While direct and conclusive evidence specifically linking 3-iodoprop-1-ynyl N-butylcarbamate to the inhibition of the ergosterol biosynthesis pathway is not extensively documented in the reviewed literature, some related carbamates, such as thiocarbamates, are known to inhibit squalene epoxidase, a key enzyme in this pathway. Inhibition of this enzyme would lead to an accumulation of squalene and a depletion of ergosterol, thereby disrupting fungal cell membrane formation. Given that IPBC is a carbamate, it is plausible that it could interfere with one of the enzymatic steps in this pathway, but further research is needed to confirm a specific target.

Key Enzymes in Ergosterol Biosynthesis Targeted by Antifungals

| Enzyme | Function in Pathway | Class of Inhibitor |

| Squalene epoxidase | Converts squalene to 2,3-oxidosqualene | Allylamines, Thiocarbamates |

| 14α-demethylase | Demethylation of lanosterol | Azoles |

| Δ14-reductase and Δ8→Δ7-isomerase | Later steps in ergosterol synthesis | Morpholines |

Interference with Microbial Respiration Chains (Chemical targets)

Based on the available scientific literature, there is no significant evidence to suggest that the primary antimicrobial mechanism of this compound involves direct interference with microbial respiration chains. The focus of its activity appears to be on membrane disruption and non-specific protein and enzyme inhibition.

Development of Microbial Resistance Mechanisms (from a chemical and genetic mutation perspective, not clinical)

The development of resistance to any antimicrobial agent is a significant concern. From a chemical and genetic standpoint, microbial resistance to biocides like IPBC can emerge through several mechanisms, although specific research on IPBC resistance is limited. General mechanisms of resistance that could theoretically apply to IPBC include:

Target Site Modification: Microbes can develop resistance through mutations in the genes that code for the target proteins of a biocide. For other carbamates that target specific enzymes, point mutations in the gene encoding the enzyme can reduce the binding affinity of the inhibitor, rendering it less effective. For instance, resistance to methyl benzimidazole carbamates (MBCs), which also function as fungicides, has been linked to specific amino acid substitutions in the β-tubulin protein frontiersin.org. It is conceivable that similar target-site mutations could lead to reduced efficacy of IPBC if it has specific high-affinity protein targets.

Enzymatic Degradation: Microorganisms may acquire or evolve enzymes that can degrade or modify the antimicrobial compound, rendering it non-toxic. The chemical structure of IPBC, with its ester and carbamate linkages, could potentially be susceptible to hydrolysis by microbial esterases or other hydrolases. The degradation of IPBC has been observed under thermal conditions, involving processes like deiodination and demethylation, suggesting that enzymatic pathways could potentially target these chemical bonds mdpi.comnih.govnih.gov.

Efflux Pumps: Many microorganisms possess membrane proteins that act as efflux pumps, actively transporting toxic substances out of the cell. Overexpression of these pumps, often regulated by complex genetic networks, can prevent the intracellular accumulation of a biocide to a concentration that would be lethal. This is a common mechanism of resistance to a wide range of antimicrobial compounds in both bacteria and fungi nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net. It is plausible that efflux pumps could recognize and expel IPBC from the microbial cell.

Potential Microbial Resistance Mechanisms to IPBC

| Mechanism | Chemical/Genetic Basis |

| Target Site Modification | Point mutations in genes encoding target proteins, reducing binding affinity. |

| Enzymatic Degradation | Production of enzymes (e.g., hydrolases) that can break down the IPBC molecule. |

| Efflux Pumps | Overexpression of genes encoding membrane transport proteins that actively remove IPBC from the cell. |

It is important to note that due to the multi-target nature of IPBC's antimicrobial activity, the development of resistance may be less likely to occur through a single mutation compared to biocides with a single, highly specific target.

Enzymatic Degradation of this compound by Microorganisms

Certain microorganisms possess the capability to enzymatically degrade this compound, transforming it into less toxic compounds. This biotransformation is a significant factor in the environmental fate of the biocide and represents a form of microbial resistance.

Research has shown that various common bacteria isolated from environments treated with IPBC, such as wood and soil, can metabolize the compound. nih.gov A study investigating the bacterial biotransformation of IPBC identified several genera with this capability, including Alcaligenes, Enterobacter, Microbacterium, and Pseudomonas. nih.gov

The primary enzymatic degradation pathway involves the reductive dehalogenation of the IPBC molecule. In this process, the iodine atom is removed from the propynyl group, leading to the formation of a new, less toxic organic compound. The sole organic degradation product identified in a study using an enteric bacterium was N-butylcarbamate (PBC), which was produced at a 1:1 stoichiometry with the degraded IPBC. nih.gov This suggests a specific and efficient enzymatic cleavage of the carbon-iodine bond.

The detoxification effect of this degradation is substantial. After incubating a 0.8 mM concentration of IPBC with the bacterium designated 'W1' for 90 hours, the IPBC concentration fell to undetectable levels. nih.gov Crucially, the resulting broth, containing the degradation product PBC, showed zero toxicity towards four different target fungi in an antibiotic assay disc bioassay. nih.gov Further bioassays revealed that the toxicity of PBC to the fungi was approximately 1/1000th that of the parent IPBC compound. nih.gov This widespread ability of common bacteria to transform IPBC into significantly less toxic products is a key element in understanding its environmental persistence and efficacy. nih.gov

| Bacterial Genera | Degradation Product | Stoichiometry (IPBC:Product) | Resulting Fungal Toxicity vs. IPBC |

|---|---|---|---|

| Alcaligenes, Enterobacter, Microbacterium, Pseudomonas | N-butylcarbamate (PBC) | 1:1 | ~0.1% (1/1000th) |

Efflux Pump Modulation by Microbial Systems (Chemical transport mechanisms)

Efflux pumps are transmembrane proteins that function as molecular exporters, actively transporting a wide range of toxic substances from the microbial cytoplasm to the external environment. nih.govmdpi.com These systems are a primary mechanism of intrinsic and acquired resistance to antimicrobial agents in bacteria. mdpi.commdpi.com By maintaining low intracellular concentrations of a toxic compound, efflux pumps prevent it from reaching its therapeutic target. mdpi.com They are classified into several superfamilies, including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) families. frontiersin.org

While direct evidence of this compound being a substrate for specific efflux pumps is not extensively documented, recent research provides strong mechanistic insights into its interaction with the regulatory networks that control these transport systems. IPBC has been shown to modulate the expression of genes related to key microbial behaviors where efflux pumps play a critical role, such as biofilm formation and virulence. nih.gov

Efflux pumps are integral to the formation and maintenance of biofilms, which are structured communities of microorganisms encased in a self-produced matrix. nih.gov The expression of efflux pump genes is often upregulated during biofilm growth, contributing to the increased antibiotic resistance characteristic of these communities. nih.gov Similarly, efflux pumps contribute to bacterial virulence by exporting toxins and molecules involved in cell-to-cell communication (quorum sensing). nih.govmdpi.com

A 2024 study demonstrated that IPBC differentially affected the expression of genes related to biofilm formation and virulence in both Vibrio parahaemolyticus and Staphylococcus aureus. nih.gov This modulation of gene expression suggests that IPBC interacts with the regulatory pathways that microorganisms use to control virulence and biofilm development. As efflux pump activity is a crucial component of these processes, the impact of IPBC on these functions points to an indirect modulation of the chemical transport mechanisms within the microbial cells. By affecting the genetic regulation of these complex systems, IPBC can suppress key survival and pathogenic activities of bacteria. nih.gov

| Efflux Pump Superfamily | Energy Source | Typical Location | Associated Functions |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Gram-Negative Bacteria | Multidrug Resistance, Virulence, Biofilm Formation mdpi.comfrontiersin.org |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-Positive and Gram-Negative Bacteria | Drug-Specific and Multidrug Resistance frontiersin.org |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Gram-Positive and Gram-Negative Bacteria | Multidrug Resistance, Toxin Export |

Applications of 3 Iodoprop 1 Ynyl N Butylcarbamate in Material Science and Industrial Preservation Technologies

Wood and Timber Preservation Applications

IPBC is a key active ingredient in many wood preservative formulations, valued for its effectiveness in preventing the growth of mold, mildew, and decay fungi. ataman-chemicals.comatamanchemicals.com It is used in both residential and industrial settings to protect wood from degradation. epa.gov

The effective preservation of wood depends on the ability of the biocide to penetrate the wood structure. Various impregnation techniques are employed to treat wood with IPBC-containing solutions. Common methods include pressure and/or vacuum techniques, which are particularly prevalent in the Nordic wood preserving industry. ippc.int These processes are typically conducted in closed systems to limit environmental emissions. ippc.int

The penetration of IPBC into wood can be influenced by the wood species and its pre-treatment. For instance, the permeability of Norway spruce wood can be significantly reduced when it is dried, leading to only slight radial penetration of chemical solutions. researchgate.net Studies have shown that the penetration of IPBC into spruce is very low, around 250 µm, with variable concentrations within that range. researchgate.net

To enhance penetration, researchers have investigated biotechnological pre-treatments, such as using the fungus Physisporinus vitreus. This fungus can colonize the wood and increase its permeability by breaking down sealed pits in the wood's microstructure. researchgate.net Research has demonstrated that pre-treatment with Physisporinus vitreus can increase the penetration depth of IPBC in Scots pine. researchgate.net

Another advanced method for impregnating wood-based composites with IPBC is the use of supercritical carbon dioxide (SC-CO₂) as a carrier solvent. unhas.ac.id This technique has been tested on various composites, including medium density fiberboard (MDF), plywood, particleboard, and oriented strand board (OSB), under different temperature and pressure conditions to optimize preservative uptake. unhas.ac.id

IPBC is highly effective against a wide range of fungi that cause wood decay and staining. ataman-chemicals.comwikipedia.org It is particularly effective against blue-staining fungi and molds. ataman-chemicals.com Laboratory tests have demonstrated its ability to protect wood from both brown-rot and white-rot fungi. researchgate.net For example, in one study, wood treated with a combination of an organic fungicide and inorganic salts showed a gradual decline in weight loss percentages to 2.37% and 3.39% when exposed to brown-rot and white-rot fungi, respectively. researchgate.net

The efficacy of IPBC can be enhanced when used in combination with other substances. For example, the non-metabolized amino acid analogue α-aminoisobutyric acid (AIB) has been shown to reduce the concentration of IPBC required for a wood preservative effect by approximately 50%. irg-wp.comresearchgate.net

However, the long-term effectiveness of IPBC can be limited by certain factors. One significant disadvantage is its low UV resistance, which can lead to degradation of the biocide on the surface of the wood, particularly in non-pigmented or low-pigmented coatings. ihd-dresden.de This degradation can result in a need for more frequent maintenance of the treated wood. ihd-dresden.de Additionally, IPBC's stability is affected by high temperatures; thermal degradation can occur at temperatures as low as 70°C, which is a consideration in processes that involve hot pressing of wood materials. mdpi.com While effective against many fungi, when used as the sole active ingredient, higher concentrations of IPBC may be required to provide sufficient protection against certain white-rot fungi. ihd-dresden.de

Below is a data table summarizing the efficacy of IPBC against various mold and stain fungi.

| Fungus Species | IPBC Concentration | Efficacy/Inhibition | Source |

| Botryodiplodia theobromae | 0.1% | 75% control efficacy | nih.gov |

| Mixed mold strains | 0.1% | 100% control efficacy | nih.gov |

| Aspergillus niger | 0.1% | High inhibitory activity (inhibition zone > 49 mm) | nih.gov |

| Penicillium citrinum | 0.1% | High inhibitory activity (inhibition zone > 49 mm) | nih.gov |

| Trichoderma viride | 0.1% | High inhibitory activity | nih.gov |

| Gloeophyllum trabeum | Not specified (in coating) | Weight loss of approximately 1.33% after 18 weeks | ncsu.edu |

Anti-Fouling Coatings and Marine Environment Applications

In the marine environment, the accumulation of organisms on submerged surfaces, known as biofouling, is a significant problem for ships and other structures. IPBC is used in marine coatings as an anti-fouling agent to inhibit the growth of algae, barnacles, and other marine organisms. atamankimya.com

The effectiveness of an anti-fouling coating is dependent on the controlled release of the biocide from the coating matrix into the surrounding water. The release kinetics are influenced by the type of coating matrix and the interactions between the biocide and the polymer.

There are several types of anti-fouling coating systems, each with different release mechanisms:

Contact Leaching Coatings: In these systems, the biocide is physically mixed with the paint matrix. Seawater slowly dissolves the biocide particles, which then leach out, leaving a porous, depleted layer. This process can lead to a decrease in the leaching rate over time as the depleted layer thickens. researchgate.net

Controllable Depletion Coatings: These coatings often use a binder like rosin that is slightly soluble in seawater. As the binder dissolves, the biocide is released. This allows for a more controlled release compared to contact leaching systems. researchgate.net

Self-Polishing Copolymer (SPC) Coatings: In these advanced systems, the biocide is chemically bound to the polymer backbone of the paint. The polymer itself slowly hydrolyzes in seawater, releasing the biocide at a steady rate. This action also "polishes" the surface, removing any attached organisms and maintaining a smooth hull. researchgate.net

The release of a biocide from a coating matrix can be modeled by considering factors such as diffusion and dissolution. tudelft.nl The physical and chemical interactions between the biocide and the polymer matrix are crucial in determining the release trend. tudelft.nl For biocides that are encapsulated, the opening of the capsule is a prerequisite for the leaching process to begin. tudelft.nl

The primary interaction of IPBC with surface microorganisms is inhibitory. Once released from the coating, IPBC disrupts the biological processes of fouling organisms that come into contact with the surface. The mechanism of action is believed to involve the alteration of cell membrane permeability. wikipedia.org

The formation of a biofilm by marine microorganisms is the initial step in the biofouling process. researchgate.net IPBC in anti-fouling coatings aims to prevent this initial colonization. The specific interactions between IPBC and the diverse microbial populations in the marine environment are complex. Studies on microbial surface interactions show that the attachment of microorganisms to surfaces is often mediated by specific macromolecules, such as lectin-like proteins. nih.gov While the precise interaction of IPBC with these macromolecules is not detailed, its broad-spectrum antimicrobial activity suggests it interferes with fundamental cellular functions necessary for attachment and growth. ulprospector.com The continuous leaching of IPBC from the coating surface creates a hostile microenvironment for settling larvae and spores, thereby preventing the establishment of a fouling community.

Industrial Water Treatment and Recirculating Systems

IPBC is also employed in various industrial processes to control microbial contamination in water-based systems. echemi.com Its broad-spectrum activity makes it suitable for preserving industrial fluids and preventing the growth of biofilms in recirculating systems. atamankimya.com

Applications include its use as a preservative in:

Metalworking fluids echemi.com

Oil recovery drilling fluids epa.gov

Water-based inks echemi.com

Paper coatings echemi.com

In these systems, IPBC helps to prevent the biodeterioration of the fluids and the associated problems of odor, corrosion, and reduced efficacy. By controlling microbial growth, IPBC contributes to the longevity and efficiency of industrial processes. The risks to aquatic environments from these industrial uses are typically managed through programs like the National Pollutant Discharge Elimination System (NPDES), which requires permits for the discharge of treated water. epa.gov

Control of Biofilm Formation in Industrial Piping

Biofilms, complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), pose a significant threat to industrial piping systems. They can lead to microbiologically influenced corrosion (MIC), biofouling, reduced flow efficiency, and contamination of process fluids. 3-iodoprop-1-ynyl N-butylcarbamate is employed to inhibit and control the formation of these detrimental biofilms.

The mechanism of action of IPBC against biofilm-forming microorganisms involves the disruption of essential cellular processes. As a carbamate (B1207046), it is known to interfere with cell membrane permeability. This disruption can lead to the leakage of cellular components and ultimately cell death. Research has shown that IPBC can effectively inhibit the growth of planktonic cells, which are the precursors to biofilm formation. One study demonstrated that IPBC at a concentration of 50 µg/mL completely inhibited the planktonic growth of Vibrio parahaemolyticus and Staphylococcus aureus, both of which are known to form biofilms. nih.gov

Furthermore, IPBC has shown efficacy in dispersing pre-existing biofilms. At concentrations of 200 and 300 µg/mL, IPBC was able to disperse 15% and 75% of preformed Vibrio parahaemolyticus biofilms, respectively. nih.gov This dual action of inhibiting planktonic cell growth and dispersing established biofilms makes IPBC a valuable tool in maintaining the integrity and efficiency of industrial piping.

The effectiveness of IPBC in controlling biofilm formation is influenced by the type of microorganisms present and the specific environmental conditions of the industrial system.

Table 7.3.1.1: Efficacy of this compound Against Biofilm-Related Microorganisms

| Microorganism | Concentration | Effect | Reference |

|---|---|---|---|

| Vibrio parahaemolyticus | 50 µg/mL | Complete inhibition of planktonic growth | nih.gov |

| Staphylococcus aureus | 50 µg/mL | Complete inhibition of planktonic growth | nih.gov |

| Vibrio parahaemolyticus (preformed biofilm) | 200 µg/mL | 15% dispersal | nih.gov |

| Vibrio parahaemolyticus (preformed biofilm) | 300 µg/mL | 75% dispersal | nih.gov |

Stability and Persistence in Aqueous Industrial Environments

The effectiveness of any biocide in an industrial setting is heavily dependent on its stability and persistence in the specific aqueous environment. This compound exhibits varying stability depending on factors such as pH, temperature, and the presence of microorganisms.

IPBC is known to be more stable in acidic to neutral conditions. Hydrolysis of IPBC is pH-dependent, with the compound being stable at pH 5 and having a calculated half-life of 139 days at pH 7. researchgate.net However, its stability decreases significantly under alkaline conditions, with a half-life of less than a day at pH 9. researchgate.net This characteristic is an important consideration for its use in industrial water systems, which can have varying pH levels.

Temperature also plays a crucial role in the stability of IPBC. Thermal degradation of IPBC has been observed to begin at 70°C, with the rate of degradation increasing significantly at higher temperatures. nih.gov This suggests that IPBC is best suited for use in industrial processes that operate at moderate temperatures.

The persistence of IPBC in an industrial environment is also influenced by biodegradation. In non-sterile aerobic soil, the half-life of IPBC was found to be 2.1 hours at 22°C and 8.6 hours at 5°C, indicating that microbial activity contributes to its degradation. researchgate.net The primary degradation product is propargyl butylcarbamate (PBC). researchgate.net In anaerobic sediment-water systems, the half-life was 1.5 hours in a non-sterile environment compared to 13.3 hours in a sterile system, further confirming the role of microbial metabolism in its breakdown. nih.gov

Table 7.3.2.1: Environmental Fate and Stability of this compound

| Parameter | Condition | Half-life | Reference |

|---|---|---|---|

| Hydrolysis | pH 5 | >30 days | researchgate.net |

| Hydrolysis | pH 7 | 139 days | researchgate.net |

| Hydrolysis | pH 9 | <1 day | researchgate.net |

| Aerobic Soil Metabolism | 22°C | 2.1 hours | researchgate.net |

| Aerobic Soil Metabolism | 5°C | 8.6 hours | researchgate.net |

| Anaerobic Sediment-Water (Non-sterile) | Not specified | 1.5 hours | nih.gov |

| Anaerobic Sediment-Water (Sterile) | Not specified | 13.3 hours | nih.gov |

Preservation of Paints, Coatings, and Adhesives

This compound is extensively used as a dry-film preservative in paints, coatings, and adhesives to protect against fungal and algal growth. Its broad-spectrum activity and stability in various formulations make it a preferred choice for both interior and exterior applications.

Compatibility with Polymer Systems and Pigments

The compatibility of a biocide with the various components of a formulation is critical to ensure that it does not adversely affect the physical and chemical properties of the final product. IPBC has demonstrated good compatibility with a wide range of polymer systems and pigments commonly used in the coatings and adhesives industries.

Regarding pigments, there is no extensive public data available detailing specific interactions between IPBC and common pigments like titanium dioxide or iron oxides. However, its widespread use in a variety of paint formulations suggests a general compatibility. It is important to note that IPBC can have a tendency to cause yellowing in the dried paint film, a factor that formulators need to consider. researchgate.net

Table 7.4.1.1: Compatibility and Performance of IPBC in Coating Formulations

| Formulation Component | Observation | Reference |

|---|---|---|

| Silicone Acrylic Emulsion | Effective as a mold-resistant coating with 1.5% IPBC. | revistapielarieincaltaminte.ro |

| Water-based Acrylic Top Coat | Combination with propiconazole reduces total fungicide concentration and improves leaching resistance. | researchgate.net |

| Various Paint Formulations | Can cause yellowing of the dry paint film. | researchgate.net |

Efficacy Against Fungal and Algal Growth on Surfaces

IPBC is highly effective against a broad spectrum of fungi and algae that can deface and degrade paints, coatings, and adhesives. It is particularly effective against common molds such as Aspergillus niger and Penicillium citrinum, as well as wood-staining fungi. revistapielarieincaltaminte.rojuniperpublishers.com

Research has demonstrated the potent antifungal activity of IPBC. In one study, a silicone acrylic emulsion containing 1.5% IPBC showed 100% efficacy in preventing the growth of Trichoderma viride, Penicillium citrinum, and Aspergillus niger on decorative bamboo curtains. revistapielarieincaltaminte.ro Another study highlighted its high inhibitory activity against these three molds, with inhibition zones greater than 49 mm at concentrations of 0.1% and 0.2%. juniperpublishers.com

While IPBC is a powerful fungicide, it has some limitations, such as a medium-to-high leaching potential and susceptibility to UV degradation, which can reduce its long-term effectiveness on exterior surfaces. researchgate.net To overcome these drawbacks, it is often formulated in combination with other less leachable fungicides.

Table 7.4.2.1: Antifungal Efficacy of this compound

| Fungal Species | Substrate/Medium | Concentration | Result | Reference |

|---|---|---|---|---|

| Trichoderma viride | Decorative Bamboo Curtain | 1.5% in silicone acrylic emulsion | 100% prevention of growth | revistapielarieincaltaminte.ro |

| Penicillium citrinum | Decorative Bamboo Curtain | 1.5% in silicone acrylic emulsion | 100% prevention of growth | revistapielarieincaltaminte.ro |

| Aspergillus niger | Decorative Bamboo Curtain | 1.5% in silicone acrylic emulsion | 100% prevention of growth | revistapielarieincaltaminte.ro |

| Aspergillus niger | Agar plate | 0.1% and 0.2% | Inhibition zone > 49 mm | juniperpublishers.com |

| Penicillium citrinum | Agar plate | 0.1% and 0.2% | Inhibition zone > 49 mm | juniperpublishers.com |

| Botryodiplodia theobromae | Bamboo | 0.1% | 75% control efficacy | juniperpublishers.com |

| Mixed mold strains | Bamboo | 0.1% | 100% control efficacy | juniperpublishers.com |

Textile and Leather Preservation Applications

This compound is utilized as a preservative in the textile and leather industries to protect these materials from microbial degradation, which can cause staining, odor, and loss of mechanical strength.

In textile applications, IPBC can be incorporated into fabric finishes to provide antimicrobial properties. A study on nylon fabric demonstrated that a combination of IPBC, zinc pyrithione (ZPT), and 2-octyl-3-isothiazolinone (OIT) at a total concentration of 0.2 wt.% resulted in inhibition rates against Staphylococcus aureus and Escherichia coli of over 99%. uc.edu This treatment showed minimal impact on the whiteness and tensile strength of the fabric. uc.edu The durability of such treatments to washing is a critical factor, though specific data on the leaching of IPBC from textiles after multiple laundry cycles is limited.

In the leather industry, IPBC has been identified as a promising alternative to conventional fungicides for the preservation of wet-blue leather. aqeic.org It can be applied during the chrome tanning process or in the fatliquoring of vegetable-tanned leather. aqeic.org Studies have shown its effectiveness against fungi commonly found in tanneries. Research has confirmed the satisfactory resistance of wet-blue leather samples treated with IPBC against fungal attack. aqeic.org

Table 7.5.1: Antimicrobial Efficacy of this compound in Textile and Leather Applications

| Application | Microorganism | Concentration/Treatment | Result | Reference |

|---|---|---|---|---|

| Nylon Fabric | Staphylococcus aureus | 0.2 wt.% (in combination with ZPT and OIT) | >99% inhibition rate | uc.edu |

| Nylon Fabric | Escherichia coli | 0.2 wt.% (in combination with ZPT and OIT) | >99% inhibition rate | uc.edu |

| Wet-blue Leather | Fungi common in tanneries | Not specified | Satisfactory resistance to fungal attack | aqeic.org |

Environmental Fate and Ecotoxicology of 3 Iodoprop 1 Ynyl N Butylcarbamate

Environmental Persistence and Mobility in Environmental Compartments

Studies on the adsorption and desorption of IPBC in soil environments indicate it has a moderate to high potential for movement. regulations.gov The Freundlich adsorption coefficients (Kads) have been measured in a range of 0.67 to 2.46 mL/g, which suggests that residues of IPBC in the environment have the potential to be mobile. regulations.gov The sorption of IPBC to soil does not appear to be significantly affected by the organic matter or clay content of the soil. regulations.gov

Based on its log KOW and solubility, IPBC is not likely to strongly complex with or absorb to suspended solids and sediments, and it is more probable that it will remain in the dissolved phase in aquatic systems. ccme.ca

| Parameter | Value | Indicated Mobility |

|---|---|---|

| Freundlich Adsorption Coefficient (Kads) | 0.67 - 2.46 mL/g regulations.gov | Mobile to Moderately Mobile regulations.gov |

| Organic Carbon-Water Partition Coefficient (Koc) | 62 - 310 regulations.gov | High to Moderate regulations.gov |

The low Freundlich adsorption coefficients suggest that IPBC has the potential to leach and reach either ground or surface water. regulations.gov However, its rapid degradation in both soil and water mitigates this potential, and it is not expected to result in significant groundwater contamination. industrialchemicals.gov.auepa.gov The fate of IPBC in aquatic environments is largely dependent on physicochemical processes, particularly hydrolysis, which is heavily influenced by pH. ccme.ca

Biodegradation Pathways in Natural Environments